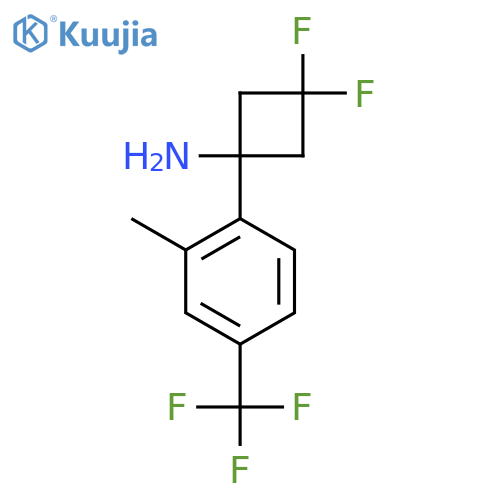Cas no 2228557-70-6 (3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)

2228557-70-6 structure
商品名:3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine
3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine
- 2228557-70-6
- EN300-1954232
- 3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine
-
- インチ: 1S/C12H12F5N/c1-7-4-8(12(15,16)17)2-3-9(7)10(18)5-11(13,14)6-10/h2-4H,5-6,18H2,1H3
- InChIKey: IVCFKOVDMWYBKR-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C=CC(C(F)(F)F)=CC=2C)(C1)N)F
計算された属性
- せいみつぶんしりょう: 265.08899020g/mol
- どういたいしつりょう: 265.08899020g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954232-1g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1954232-10g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 10g |
$6697.0 | 2023-09-17 | ||
| Enamine | EN300-1954232-1.0g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 1g |
$1500.0 | 2023-05-27 | ||
| Enamine | EN300-1954232-5.0g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 5g |
$4349.0 | 2023-05-27 | ||
| Enamine | EN300-1954232-0.5g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1954232-0.1g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1954232-10.0g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 10g |
$6450.0 | 2023-05-27 | ||
| Enamine | EN300-1954232-0.05g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1954232-5g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 5g |
$4517.0 | 2023-09-17 | ||
| Enamine | EN300-1954232-2.5g |
3,3-difluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]cyclobutan-1-amine |
2228557-70-6 | 2.5g |
$3051.0 | 2023-09-17 |
3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
2228557-70-6 (3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
